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N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide
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Overview
Description
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide involves several steps. One common method includes the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with piperidine, followed by reduction of the nitro group to an amine. The resulting amine is then acetylated to form the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cell growth .
Comparison with Similar Compounds
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide can be compared with other similar compounds such as:
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific piperidine and methoxy substituents, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11(17)15-12-6-7-13(20-2)14(10-12)21(18,19)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPUETYZUBHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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